
1-Iodo-3-(4-iodobutoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-(4-iodobutoxy)benzene is an organic compound with the molecular formula C10H12I2O It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the first position and a 4-iodobutoxy group at the third position
Méthodes De Préparation
The synthesis of 1-Iodo-3-(4-iodobutoxy)benzene typically involves the reaction of 1-iodo-3-hydroxybenzene with 1,4-diiodobutane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and equipment.
Analyse Des Réactions Chimiques
1-Iodo-3-(4-iodobutoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding anilines or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-azido-3-(4-azidobutoxy)benzene, while oxidation with potassium permanganate would yield 1-iodo-3-(4-iodobutoxy)quinone.
Applications De Recherche Scientifique
1-Iodo-3-(4-iodobutoxy)benzene has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block for the synthesis of more complex organic molecules and as a precursor for the preparation of functionalized materials. In medicinal chemistry, it can be used to develop new pharmaceuticals with potential therapeutic effects .
In addition, the compound’s unique structural properties make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo various chemical reactions allows researchers to explore different pathways and optimize reaction conditions for desired outcomes.
Mécanisme D'action
The mechanism by which 1-Iodo-3-(4-iodobutoxy)benzene exerts its effects depends on the specific reactions it undergoesThese substituents can affect the electron density of the benzene ring, making it more or less reactive towards different reagents .
For example, in nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and replace the iodine atoms. In oxidation reactions, the electron-donating butoxy group can stabilize the transition state, facilitating the formation of oxidized products.
Comparaison Avec Des Composés Similaires
1-Iodo-3-(4-iodobutoxy)benzene can be compared to other similar compounds, such as:
1-Iodo-4-nitrobenzene: This compound has a nitro group instead of a butoxy group, which significantly alters its reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of a butoxy group, making it more electron-withdrawing and less reactive towards nucleophiles.
The uniqueness of this compound lies in its combination of iodine and butoxy substituents, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H12I2O |
|---|---|
Poids moléculaire |
402.01 g/mol |
Nom IUPAC |
1-iodo-3-(4-iodobutoxy)benzene |
InChI |
InChI=1S/C10H12I2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
Clé InChI |
ZRCJRUOLRHCSJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)OCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B14120974.png)

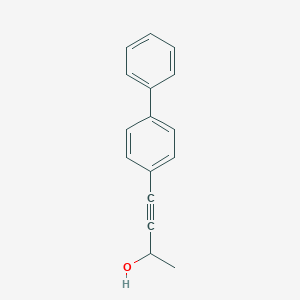

![(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B14121002.png)
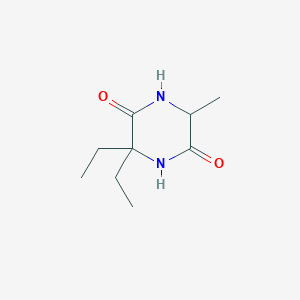
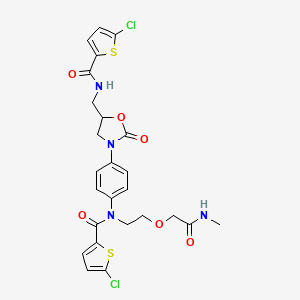
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)
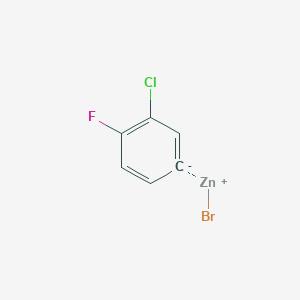

![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
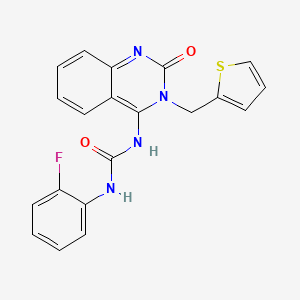
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
